molecular formula C28H23NO7 B3823599 1-O-benzyl 2-O-(4-oxo-3-phenoxychromen-7-yl) pyrrolidine-1,2-dicarboxylate

1-O-benzyl 2-O-(4-oxo-3-phenoxychromen-7-yl) pyrrolidine-1,2-dicarboxylate

Cat. No.: B3823599
M. Wt: 485.5 g/mol
InChI Key: YYOUDKKACHXGFL-UHFFFAOYSA-N
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Description

1-O-benzyl 2-O-(4-oxo-3-phenoxychromen-7-yl) pyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring, a benzyl group, and a chromenyl moiety

Preparation Methods

The synthesis of 1-O-benzyl 2-O-(4-oxo-3-phenoxychromen-7-yl) pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The synthetic route may include:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of high-throughput screening for reaction conditions and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

1-O-benzyl 2-O-(4-oxo-3-phenoxychromen-7-yl) pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper iodide for coupling reactions.

Major products formed from these reactions include various substituted pyrrolidine derivatives and chromenyl compounds.

Scientific Research Applications

1-O-benzyl 2-O-(4-oxo-3-phenoxychromen-7-yl) pyrrolidine-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-O-benzyl 2-O-(4-oxo-3-phenoxychromen-7-yl) pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The pyrrolidine ring’s stereochemistry and the chromenyl moiety’s electronic properties play crucial roles in these interactions .

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives and chromenyl compounds:

1-O-benzyl 2-O-(4-oxo-3-phenoxychromen-7-yl) pyrrolidine-1,2-dicarboxylate is unique due to its combination of a pyrrolidine ring and a chromenyl moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-O-benzyl 2-O-(4-oxo-3-phenoxychromen-7-yl) pyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO7/c30-26-22-14-13-21(16-24(22)33-18-25(26)35-20-10-5-2-6-11-20)36-27(31)23-12-7-15-29(23)28(32)34-17-19-8-3-1-4-9-19/h1-6,8-11,13-14,16,18,23H,7,12,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOUDKKACHXGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CO4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-O-benzyl 2-O-(4-oxo-3-phenoxychromen-7-yl) pyrrolidine-1,2-dicarboxylate
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1-O-benzyl 2-O-(4-oxo-3-phenoxychromen-7-yl) pyrrolidine-1,2-dicarboxylate
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1-O-benzyl 2-O-(4-oxo-3-phenoxychromen-7-yl) pyrrolidine-1,2-dicarboxylate
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1-O-benzyl 2-O-(4-oxo-3-phenoxychromen-7-yl) pyrrolidine-1,2-dicarboxylate
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1-O-benzyl 2-O-(4-oxo-3-phenoxychromen-7-yl) pyrrolidine-1,2-dicarboxylate
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1-O-benzyl 2-O-(4-oxo-3-phenoxychromen-7-yl) pyrrolidine-1,2-dicarboxylate

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